Hydrogen-Bond Acceptor Count vs. N-Benzyl Analog: Rule-of-Five Compliance Advantage
The target compound contains five hydrogen-bond acceptors (HBA) versus four for the N-benzyl analog 4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide (CAS 1210351-77-1), owing to the additional ether oxygen in the 2-methoxyethyl tail . While remaining within Lipinski's Rule of Five (HBA ≤ 10), the extra acceptor enables stronger aqueous solvation, as reflected in a lower computed cLogP of ~1.2 vs. ~3.0 for the benzyl derivative [1]. This shifts the compound toward a more central oral druggability space and may improve solubility-limited assay performance.
| Evidence Dimension | Hydrogen-bond acceptor count / computed lipophilicity |
|---|---|
| Target Compound Data | HBA = 5; cLogP ≈ 1.2 (ChemAxon prediction) |
| Comparator Or Baseline | N-Benzyl analog (CAS 1210351-77-1): HBA = 4; cLogP ≈ 3.0 |
| Quantified Difference | ΔHBA = +1; ΔcLogP ≈ -1.8 log units (computed) |
| Conditions | In silico physicochemical property calculation using standard ChemAxon/ALOGPS algorithms; no experimental logP data located for either compound. |
Why This Matters
The lower computed logP and higher HBA count predict enhanced aqueous solubility, reducing the risk of compound precipitation in in vitro assays compared to the more lipophilic benzyl analog—a frequent fail point in screening campaigns.
- [1] Computed cLogP values obtained using ChemAxon MarvinSketch 23.15 via chemicalize.com (instant JChem for structure-based prediction). No experimental data available. View Source
